molecular formula C16H19N5OS B502424 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE

Cat. No.: B502424
M. Wt: 329.4g/mol
InChI Key: NHGXAUDKWSDGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a furan ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.

    Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles.

Scientific Research Applications

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE: Features a tetrazole ring, a furan ring, and a thioether linkage.

    N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-[(5-phenyl-2-thienyl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.

    N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-[(5-phenyl-2-pyridyl)methyl]amine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

This compound is unique due to the combination of its tetrazole and furan rings, which provide distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C16H19N5OS/c1-21-16(18-19-20-21)23-11-5-10-17-12-14-8-9-15(22-14)13-6-3-2-4-7-13/h2-4,6-9,17H,5,10-12H2,1H3

InChI Key

NHGXAUDKWSDGGK-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.